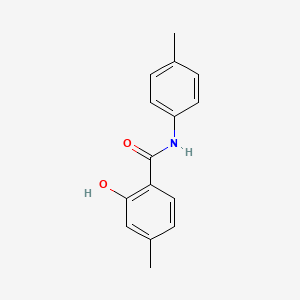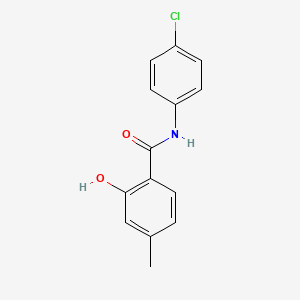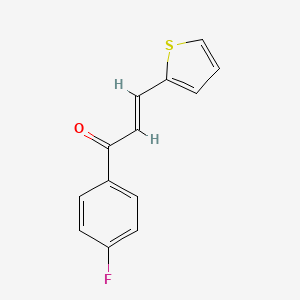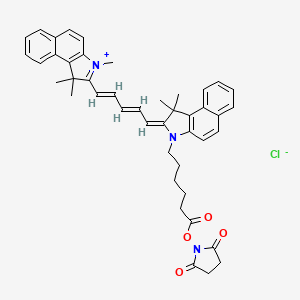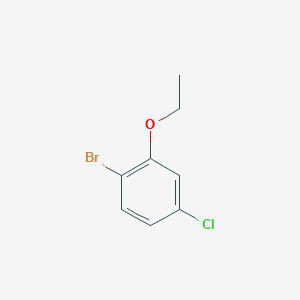![molecular formula C10H12ClNO4S B6363684 Methyl 3-chloro-4-[(dimethylamino)sulfonyl]benzoate CAS No. 1263274-98-1](/img/structure/B6363684.png)
Methyl 3-chloro-4-[(dimethylamino)sulfonyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-chloro-4-[(dimethylamino)sulfonyl]benzoate is a chemical compound with the molecular formula C10H12ClNO4S. It is known for its unique structural features, which include a chloro group, a dimethylamino group, and a sulfonyl group attached to a benzoate moiety. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-4-[(dimethylamino)sulfonyl]benzoate typically involves the reaction of 3-chloro-4-aminobenzoic acid with dimethylamine and a sulfonylating agent. The reaction conditions often include the use of a solvent such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-chloro-4-[(dimethylamino)sulfonyl]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a base like triethylamine.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products
The major products formed from these reactions include substituted benzoates, sulfonic acids, and amines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyl 3-chloro-4-[(dimethylamino)sulfonyl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of Methyl 3-chloro-4-[(dimethylamino)sulfonyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The sulfonyl group plays a crucial role in its binding affinity and specificity, while the chloro and dimethylamino groups contribute to its overall reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-chloro-4-[(methylamino)sulfonyl]benzoate
- Methyl 3-chloro-4-[(ethylamino)sulfonyl]benzoate
- Methyl 3-chloro-4-[(propylamino)sulfonyl]benzoate
Uniqueness
Methyl 3-chloro-4-[(dimethylamino)sulfonyl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the dimethylamino group enhances its solubility and interaction with biological targets, making it a valuable compound in various research applications.
Propriétés
IUPAC Name |
methyl 3-chloro-4-(dimethylsulfamoyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO4S/c1-12(2)17(14,15)9-5-4-7(6-8(9)11)10(13)16-3/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNVHHKBDAREHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=C(C=C1)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
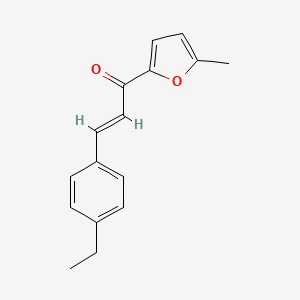
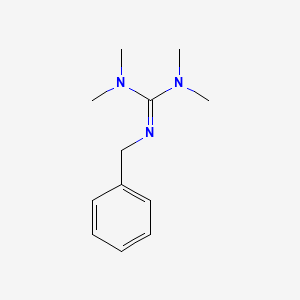
![6-[(3,3,3-Trifluoro-2-hydroxypropyl)amino]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B6363627.png)
![1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(2-methylphenyl)thiourea](/img/structure/B6363635.png)
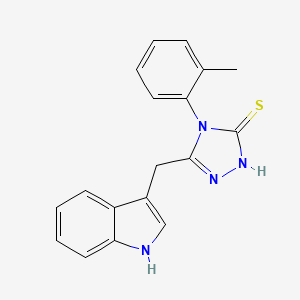
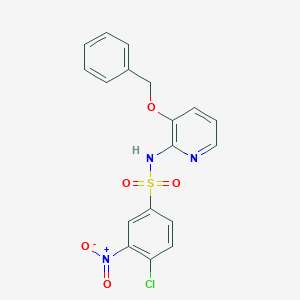
![Benzo[3,4-d]1,3-dioxolen-5-yl(3-pyridylmethyl)(2-thienylsulfonyl)amine](/img/structure/B6363650.png)
